molecular formula C20H23N7O3S B2895406 4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1226436-74-3

4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2895406
CAS No.: 1226436-74-3
M. Wt: 441.51
InChI Key: CCHZGCSLWZRXOE-UHFFFAOYSA-N
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Description

4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a pyrazole and pyridazine moiety. Compounds containing these moieties are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with pyridazine derivatives. The resulting intermediate is further reacted with piperazine and benzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, malaria, and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

Uniqueness

What sets 4-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-3-5-17(6-4-16)31(21,29)30/h3-8,13H,9-12H2,1-2H3,(H2,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHZGCSLWZRXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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